5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes both imidazole and thiazole rings, making it a versatile scaffold for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole typically involves the condensation of 2-aminobenzothiazole with nitro-substituted benzaldehydes under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the imidazo-thiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines and thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Cyclization: Acidic or basic conditions, heat.
Major Products Formed
Reduction: Formation of 5-amino-6-(aminophenyl)imidazo(2,1-b)thiazole.
Substitution: Formation of various substituted imidazo-thiazole derivatives.
Cyclization: Formation of polycyclic heterocycles.
Scientific Research Applications
5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its activity against Mycobacterium tuberculosis and other pathogenic microorganisms.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in the bacterial cell wall synthesis pathway. In cancer cells, the compound induces apoptosis by disrupting mitochondrial membrane potential and activating caspases .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Similar structure but with a benzene ring fused to the imidazo-thiazole core.
Imidazo[2,1-b]thiazole carboxamide: Contains a carboxamide group, enhancing its solubility and bioavailability
Uniqueness
5-Nitro-6-(nitrophenyl)imidazo(2,1-b)thiazole stands out due to its dual nitro groups, which confer unique electronic properties and reactivity. This makes it a valuable scaffold for the development of new therapeutic agents with enhanced potency and selectivity .
Properties
CAS No. |
96126-06-6 |
---|---|
Molecular Formula |
C11H6N4O4S |
Molecular Weight |
290.26 g/mol |
IUPAC Name |
5-nitro-6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H6N4O4S/c16-14(17)8-4-2-1-3-7(8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-6H |
InChI Key |
VKUDKRKFKJFDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C=CSC3=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.